9-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Overview
Description
9-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 257.10519334 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antineoplastic Evaluation
Compounds related to "9-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione" have been synthesized and evaluated for their anti-neoplastic properties. For instance, derivatives such as 7-methoxy-2,3,4-trimethyl-1H-pyrrolo[3,2-c]quinoline-6,9-dione have shown high cytotoxicity in cell lines but lacked in vivo activity against lymphocytic leukemia, highlighting their potential in cancer research despite challenges in therapeutic application (Helissey et al., 1987).
Chemical Synthesis Methods
Research into the synthesis methods of related compounds, including 8-methoxy-2,3,4-trimethyl-1H-pyrrolo[3,2-c]quinoline-6,9-dione, has provided insight into chemical reactions that could be applied in the development of new therapeutic agents. These studies have revealed efficient pathways for obtaining quinones, which are known for their moderate cytotoxic activity on certain cell lines (Helissey et al., 1987).
Prosthetic Group Activity in Enzymes
The structure and activity of prosthetic groups, similar to the core structure of "this compound," have been studied in the context of enzyme activity. For example, pyrroloquinoline quinone (PQQ) has been identified as a cofactor in certain dehydrogenases, emphasizing the role of such compounds in biological systems and potential therapeutic applications (Duine et al., 1980).
Anticancer and Cytotoxic Properties
Derivatives of "this compound" have been synthesized and evaluated for their anticancer properties. These studies have contributed to understanding the structure-activity relationships necessary for designing compounds with potential as anticancer drugs, demonstrating the importance of these compounds in medicinal chemistry (Helissey et al., 1994).
Corrosion Inhibition
Quinoline derivatives, including those related to "this compound," have been investigated as corrosion inhibitors. These compounds show promise in protecting metals from corrosion, highlighting their utility beyond biomedical applications and into materials science (Verma et al., 2020).
Properties
IUPAC Name |
5-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-8-7-15(2,3)16-12-9(8)5-6-10(19-4)11(12)13(17)14(16)18/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKPHCZNVHWSGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N2C3=C1C=CC(=C3C(=O)C2=O)OC)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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